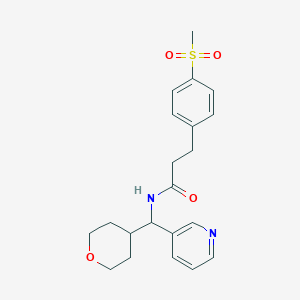
3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a novel organic compound characterized by its intricate molecular structure, combining a methylsulfonyl group, a phenyl ring, a pyridin-3-yl group, and a tetrahydro-2H-pyran moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:
Step 1: Preparation of the 4-(Methylsulfonyl)phenyl Intermediate
Begin with the sulfonation of 4-methylphenol, followed by oxidation to introduce the methylsulfonyl group.
Step 2: Pyridin-3-yl Intermediate Formation
Synthesized via a series of reactions starting from pyridine derivatives, involving protection, substitution, and reduction steps.
Step 3: Tetrahydro-2H-pyran-4-ylmethyl Intermediate
Constructed through ring-opening and cyclization reactions of suitable starting materials.
Step 4: Final Assembly
The key intermediates are coupled using amide bond formation reactions, employing coupling reagents like EDCI or DCC, under controlled conditions.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, purification steps, and solvent recycling to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: : Reduction can be targeted at the nitro groups or the pyridine ring, using reagents like LiAlH₄.
Substitution: : The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitutions, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Halogenated reagents, bases like KOH or NaOH.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated or alkylated phenyl/pyridine derivatives.
科学研究应用
Chemistry
Catalysts: : Utilized in the design of organocatalysts due to its unique functional groups.
Material Science: : Incorporated into polymers for enhancing thermal stability and mechanical properties.
Biology
Enzyme Inhibition: : Studied as potential inhibitors for specific enzymes involved in metabolic pathways.
Biomolecular Interactions: : Utilized in probing interactions with proteins and nucleic acids.
Medicine
Drug Development: : Explored for its potential as a pharmacophore in developing new therapeutic agents, particularly in targeting diseases related to oxidative stress and inflammation.
Industry
Chemical Sensors: : Utilized in the development of sensors for detecting specific analytes based on its reactive sites.
Agriculture: : Investigated for use as a biocide or plant growth regulator.
作用机制
Molecular Targets and Pathways
Enzyme Interaction: : The compound's functional groups allow it to bind with high affinity to active sites of enzymes, potentially inhibiting their activity.
Pathways Involved: : Often involved in pathways related to oxidative stress, inflammation, and signal transduction.
相似化合物的比较
Similar Compounds
3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)methylpropanamide
3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)propanamide
Uniqueness
Structural Complexity: : The inclusion of the tetrahydro-2H-pyran moiety enhances the compound's structural complexity and potentially its binding affinity and specificity in biochemical interactions.
Functional Groups: : The combination of sulfonyl, phenyl, pyridin-3-yl, and tetrahydro-2H-pyran moieties is unique, providing a diverse set of reactive sites for various chemical reactions and biological interactions.
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(25,26)19-7-4-16(5-8-19)6-9-20(24)23-21(17-10-13-27-14-11-17)18-3-2-12-22-15-18/h2-5,7-8,12,15,17,21H,6,9-11,13-14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMSCYMSODKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
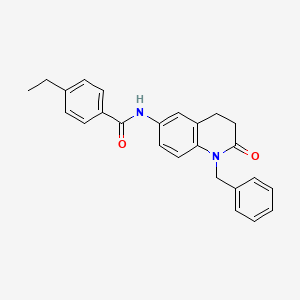
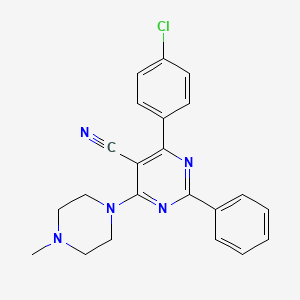
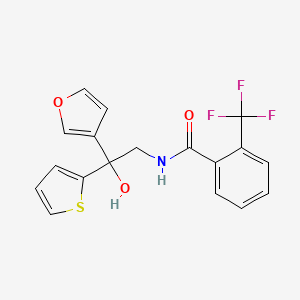
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)
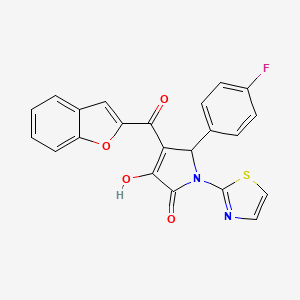
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)
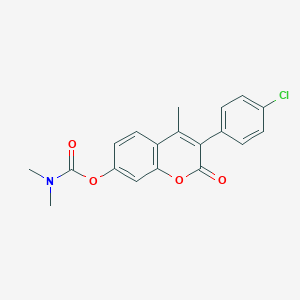
![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)
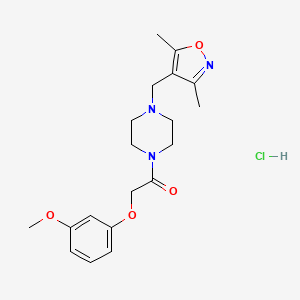
![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2380009.png)
